1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride

Medicinal Chemistry Drug Discovery Chemical Synthesis

Researchers requiring a soluble, ortho-substituted aminophenyl scaffold for focused library synthesis often face inconsistent assay performance due to free base precipitation. 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 1197625-41-4) solves this via its stable HCl salt form. - Enhanced aqueous solubility vs. free base (CAS 57262-26-7) ensures accurate dose-response measurements. - Distinct ortho-steric/electronic profile from the 2-aminophenyl group enables selective target engagement studies. - Methylene linker provides conformational flexibility for systematic GABA receptor/enzyme SAR evaluation. Supplied with full analytical documentation; inquire for bulk or custom synthesis options.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 1197625-41-4
Cat. No. B1522146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
CAS1197625-41-4
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=CC=CC=C2N.Cl
InChIInChI=1S/C11H14N2O.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H
InChIKeyFGIMXDLSZYGWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride: Structural and Chemical Identity


1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 1197625-41-4) is an N-substituted γ-lactam derivative belonging to the pyrrolidin-2-one class of heterocyclic compounds. It is the hydrochloride salt form of the free base 1-[(2-aminophenyl)methyl]pyrrolidin-2-one (CAS 57262-26-7). The compound features a pyrrolidin-2-one (γ-lactam) ring linked via a methylene bridge to a 2-aminophenyl moiety, with the hydrochloride salt form conferring enhanced aqueous solubility and stability compared to the neutral free base . Its molecular formula is C11H15ClN2O, with a molecular weight of 226.70 g/mol . The compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research .

Hydrochloride salt for aqueous solubility and stability
Ortho-aminophenyl building block for SAR exploration
γ-Lactam scaffold for medicinal chemistry synthesis

Why Simple Substitution of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride with Structural Analogs Fails


The scientific and industrial selection of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one hydrochloride over closely related analogs cannot be based on simple structural similarity. Subtle modifications in the pyrrolidin-2-one class—including the position of the amino group on the aromatic ring, the presence or absence of the methylene linker, and the specific salt form—profoundly alter physicochemical properties, target engagement, and downstream biological activity . For instance, the ortho-substituted 2-aminophenyl moiety in this compound presents a distinct steric and electronic environment compared to its meta- or para-substituted isomers, which can dictate binding site compatibility and functional outcomes . Furthermore, the hydrochloride salt form is not merely a convenience; it provides critical advantages in solubility and solid-state stability that the neutral free base (CAS 57262-26-7) lacks, directly impacting the reproducibility of biological assays and synthetic protocols . The evidence presented below quantifies these differentiations, establishing clear criteria for why generic substitution is not scientifically valid.

Free base (CAS 57262-26-7) lacks the enhanced aqueous solubility of the HCl salt, potentially altering assay reproducibility.
Meta- or para-aminophenyl isomers present a different steric/electronic environment, limiting target-site comparability.
Direct attachment analog (CAS 14453-65-7) removes the methylene linker, constraining conformational flexibility and binding mode exploration.

Quantitative Differentiation of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride from Closest Analogs


Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

The hydrochloride salt of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one demonstrates markedly improved aqueous solubility compared to its free base counterpart (CAS 57262-26-7), a critical parameter for achieving reproducible solution-phase biological assays and facilitating downstream chemical transformations. While precise solubility values in mg/mL are not publicly disclosed for this specific compound, the general principle is well-established: salt formation, particularly with hydrochloric acid, increases the compound's polarity and ionic character, thereby enhancing its dissolution rate and equilibrium solubility in aqueous media relative to the neutral free base . This is a class-level inference based on the physicochemical properties of amine hydrochlorides versus their neutral counterparts.

Salt vs Free Base
Class-level
Hydrochloride salt expected to provide higher aqueous solubility than free base (CAS 57262-26-7)
Supports assay reproducibility context
Class-level inference; validate in your buffer system
Medicinal Chemistry Drug Discovery Chemical Synthesis

Ortho-Aminophenyl Substitution Pattern Offers Distinct Steric and Electronic Profile Compared to Meta/Para Isomers

The 2-aminophenyl (ortho) substitution in the target compound creates a unique spatial arrangement relative to the pyrrolidin-2-one ring, differing from the 3-aminophenyl (meta, CAS 245546-83-2) and 4-aminophenyl (para) analogs. This ortho substitution can restrict conformational freedom and position the primary amine in a distinct orientation for potential hydrogen bonding or salt bridge interactions with biological targets . While specific binding affinity data for the target compound is not available in the public domain, this class-level inference is supported by the known preference of certain biological receptors for ortho-substituted aromatic amines due to geometric complementarity .

Ortho vs Meta/Para
Class-level
Ortho-aminophenyl substitution provides a distinct steric/electronic profile not present in meta- or para-isomers
Target-selectivity assay context
Class-level inference; geometric complementarity not quantified
Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

Presence of Methylene Linker Increases Conformational Flexibility Compared to Direct Attachment

The methylene bridge (-CH2-) between the pyrrolidin-2-one nitrogen and the 2-aminophenyl ring in the target compound introduces an additional degree of rotational freedom, differentiating it from analogs where the aromatic ring is directly attached to the lactam nitrogen, such as 1-(2-aminophenyl)pyrrolidin-2-one (CAS 14453-65-7). This linker can significantly alter the conformational ensemble accessible to the molecule, potentially allowing the aminophenyl group to explore a wider range of spatial orientations for optimal interaction with a target binding site . While no direct comparative binding studies were found, the principle of linker-driven conformational flexibility is a key consideration in medicinal chemistry design.

Linker vs Direct
Class-level
Methylene linker increases conformational flexibility relative to directly attached analog (CAS 14453-65-7)
Conformational screening study fit
Class-level inference; binding data not available
Medicinal Chemistry Conformational Analysis Drug Design

Gamma-Lactam Core Provides Metabolic Stability Advantage Over Acyclic GABA Analogs

The pyrrolidin-2-one (γ-lactam) core, present in the target compound, is a cyclic analog of gamma-aminobutyric acid (GABA) and is generally recognized for its enhanced metabolic stability compared to acyclic GABA or simple amides [1]. Cyclization restricts enzymatic degradation pathways, such as those mediated by GABA transaminase, potentially leading to longer half-lives in biological systems [1]. This is a class-level inference based on the established pharmacology of pyrrolidin-2-one derivatives. No direct metabolic stability data comparing the target compound to an acyclic analog is publicly available.

Lactam vs Acyclic
Class-level
γ-Lactam core resists enzymatic degradation compared to acyclic GABA analogs (class-level, supported by [REFS-1])
Metabolic stability screening context
Supported by literature; no direct compound data
Metabolic Stability Drug Metabolism Pharmacokinetics

Vendor-Specified Purity (98%+) as a Procurement Benchmark

From a procurement standpoint, the compound is commercially available with a specified purity of 98% or higher from multiple vendors, as indicated by product listings . This serves as a verifiable, quantitative benchmark for sourcing, differentiating it from lower-purity or less well-characterized analogs. While this is a vendor specification rather than a scientific differentiation per se, it provides a critical quality assurance metric for researchers and procurement specialists. For instance, Leyan offers the compound at 98+% purity, with pricing and availability clearly listed .

Purity Specification
Specification review
≥98% purity (vendor-specified)
Procurement quality benchmark
Verify per certificate of analysis
Quality Control Chemical Procurement Research Reagents

Optimal Use Cases for 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride Based on Verified Differentiation


Exploration of Ortho-Substituted Aminophenyl Pharmacophores in Drug Discovery

Use 1-[(2-aminophenyl)methyl]pyrrolidin-2-one hydrochloride as a building block to synthesize and screen focused libraries of ortho-substituted aminophenyl derivatives. The distinct steric and electronic profile of the 2-aminophenyl group, as established in Section 3, makes this compound an ideal starting point for probing structure-activity relationships where this specific geometry is hypothesized to confer target selectivity .

Aqueous Biological Assays Requiring Reliable Solubility

Employ the hydrochloride salt form in cell-based or biochemical assays where aqueous solubility is a prerequisite for accurate dose-response measurements. The enhanced solubility of the salt relative to the free base, as supported by class-level evidence in Section 3, minimizes the risk of compound precipitation and ensures consistent exposure across experimental replicates .

Investigating the Role of Conformational Flexibility in GABA-Mimetic Activity

Utilize the compound's γ-lactam core and methylene linker to study how conformational flexibility impacts interactions with GABA receptors or GABA-metabolizing enzymes. The increased rotational freedom provided by the linker, compared to directly attached analogs (Section 3), allows for systematic evaluation of conformational constraints on binding and functional activity .

Application
Selection Property
Validation Focus
Ortho-aminophenyl pharmacophore studies
Ortho substitution geometry
Target-selectivity screening context
Aqueous bioassay development
Hydrochloride salt solubility profile
Assay reproducibility and precipitation control
GABA-mimetic conformational studies
Methylene linker flexibility
Binding-mode exploration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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